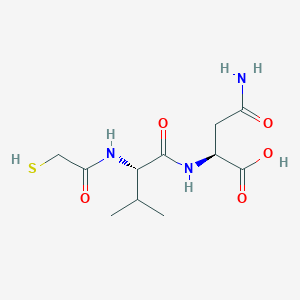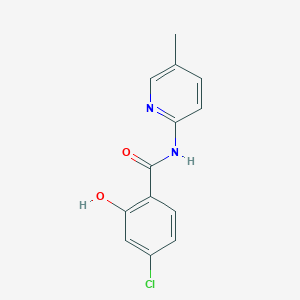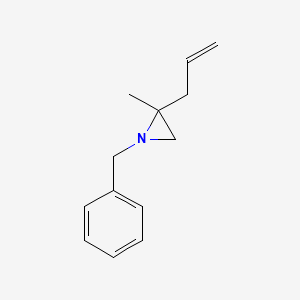
N-(Sulfanylacetyl)-L-valyl-L-asparagine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Sulfanylacetyl)-L-valyl-L-asparagine typically involves the stepwise coupling of the amino acids L-valine and L-asparagine, followed by the introduction of the sulfanylacetyl group. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form active esters, which facilitate the coupling reaction.
The coupling reaction is carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions. After the coupling is complete, the protecting groups are removed using appropriate deprotection reagents, such as trifluoroacetic acid (TFA). Finally, the sulfanylacetyl group is introduced through a nucleophilic substitution reaction using a suitable thiol reagent, such as thioglycolic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and reproducible synthesis of the compound. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-(Sulfanylacetyl)-L-valyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding desulfurized peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, alkoxides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Desulfurized peptides
Substitution: Alkylated or alkoxylated peptides
Aplicaciones Científicas De Investigación
N-(Sulfanylacetyl)-L-valyl-L-asparagine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(Sulfanylacetyl)-L-valyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfanyl group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various cellular pathways, including signal transduction, protein degradation, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- N-(Sulfanylacetyl)-L-valyl-L-tyrosine
- N-(Sulfanylacetyl)-L-valyl-L-serine
- N-(Sulfanylacetyl)-L-valyl-L-threonine
Uniqueness
N-(Sulfanylacetyl)-L-valyl-L-asparagine is unique due to the presence of the sulfanylacetyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to form covalent bonds with cysteine residues in proteins sets it apart from other similar peptides, making it a valuable tool in chemical biology and medicinal chemistry .
Propiedades
Número CAS |
823803-08-3 |
|---|---|
Fórmula molecular |
C11H19N3O5S |
Peso molecular |
305.35 g/mol |
Nombre IUPAC |
(2S)-4-amino-2-[[(2S)-3-methyl-2-[(2-sulfanylacetyl)amino]butanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19N3O5S/c1-5(2)9(14-8(16)4-20)10(17)13-6(11(18)19)3-7(12)15/h5-6,9,20H,3-4H2,1-2H3,(H2,12,15)(H,13,17)(H,14,16)(H,18,19)/t6-,9-/m0/s1 |
Clave InChI |
XYRYCMNZHNVGOW-RCOVLWMOSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)CS |
SMILES canónico |
CC(C)C(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(Methylamino)-1,3-thiazol-2-yl]acetamide](/img/structure/B14214078.png)
![2,4-Dichloro-6-[(4-methoxyphenyl)sulfanyl]pyrimidine](/img/structure/B14214079.png)


![4-[(Pyrimidin-5-yl)ethynyl]benzonitrile](/img/structure/B14214086.png)


![methyl N-[(4-chlorophenyl)methoxy]ethanimidothioate](/img/structure/B14214106.png)

![Methanone, [(1R,3S)-1-methyl-3-(1-methylethyl)cyclopentyl]phenyl-](/img/structure/B14214118.png)
![1-[(1S)-3-methyl-1-(methylamino)butyl]cyclopentan-1-ol](/img/structure/B14214125.png)
![2-Piperidinol, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14214127.png)
![3-[(1-Phenylhept-2-YN-1-YL)oxy]prop-2-EN-1-OL](/img/structure/B14214129.png)
![9-oxo-8-oxatricyclo[8.5.0.0^{2,7}]pentadeca-1(10),2(7),3,5-tetraen-5-yl N,N-dimethylsulfamate](/img/structure/B14214130.png)
